Suplatast Tosilate is a novel capsular anti-asthmatic agent that suppresses both IgE production, IL-4 and IL-5 synthesis with IC50 above 100 μM. Suplatast tosilate has an inhibitory effect on antibody production in isolated mouse splenic and human peripheral blood B cells with IC50 >100 nM. Suplatast tosilate inhibits mouse and human cytokine production, IFN-γ, IL-2, IL-4, IL-5 and IL-10 with an IC50 >100 nM. Suplatast tosilate (100 mg/kg/100 μL) significantly reduces the number of total cells and eosinophils in BALF (around -40%) and almost completely inhibits the development of antigen-induced BHR. Histological findings confirm the reduction of submucosal cell infiltration in the lung, and disclose the marked inhibition of bronchial epithelial cell damage. Ovalbumin-specific IgE is slightly but significantly reduced. The levels of IL-4, IL-5 and IL-13 in BALF are significantly decreased in mice treated with Suplatast tosilate compared to those in untreated mice.
Suplatast Tosilate
CAS No.: 94055-76-2
Cat. No.: VC20749146
Molecular Formula: C23H33NO7S2
Molecular Weight: 499.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 94055-76-2 |
---|---|
Molecular Formula | C23H33NO7S2 |
Molecular Weight | 499.6 g/mol |
IUPAC Name | [3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10) |
Standard InChI Key | RYVJQEZJUFRANT-UHFFFAOYSA-N |
SMILES | CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES | CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Chemical Properties and Structure
Suplatast Tosilate is a synthetic compound classified as a Th2 cytokine inhibitor. The compound consists of Suplatast as the active moiety with tosilate (p-toluenesulfonic acid) as the salt component, which enhances its pharmaceutical properties including stability and bioavailability. Its chemical structure enables it to interact with critical cellular mechanisms involved in allergic inflammation.
Mechanism of Action
Suplatast Tosilate exhibits a multi-faceted mechanism of action primarily centered on the modulation of immune system components involved in allergic responses:
Cytokine Inhibition
Histamine Signaling Suppression
Research has demonstrated that Suplatast Tosilate inhibits histamine signaling through both direct and indirect mechanisms. It suppresses the upregulation of histamine H1 receptor (H1R) mRNA and histidine decarboxylase (HDC) gene expressions, which are typically elevated in patients with allergic rhinitis .
Studies using toluene-2,4-diisocyanate (TDI)-sensitized rats have shown that Suplatast pretreatment significantly suppresses nasal symptoms and the elevation of H1R, HDC, and IL-4 mRNAs. Furthermore, it reduces HDC activity in nasal mucosa and the histamine content in nasal lavage fluid .
Dual Inhibitory Pathway
Importantly, Suplatast Tosilate operates through a dual inhibitory pathway. It suppresses IL-4-induced upregulation of H1R mRNA, while concurrently inhibiting the transcription of both HDC and IL-4 genes . This dual action creates a comprehensive suppression of allergic response mechanisms.
Clinical Applications in Allergic Rhinitis
Allergic rhinitis (AR) represents one of the most common allergic diseases globally, affecting between 5-22% of the general population with increasing prevalence . The condition's impact on quality of life is significant, and it frequently coincides with other chronic airway diseases—an estimated 60-80% of all patients with allergic rhinitis have concomitant asthma or bronchial hyperreactivity .
Efficacy in Allergic Rhinitis Models
Experimental studies using TDI-sensitized rats demonstrated that Suplatast Tosilate effectively alleviates nasal symptoms associated with allergic rhinitis. The mechanism involves inhibition of histamine signaling pathways, particularly through the suppression of histamine- and IL-4-induced H1R gene expression .
Effect on Inflammatory Markers
Treatment with Suplatast Tosilate has been shown to significantly reduce various inflammatory markers, including:
-
Histamine content in nasal lavage fluid
-
HDC activity in nasal mucosa
-
Expression of H1R, HDC, and IL-4 mRNAs
These molecular changes correspond with observable clinical improvement in nasal symptoms, establishing a clear mechanism-to-symptom relationship for the drug's efficacy .
Clinical Applications in Asthma
Asthma represents another major realm where Suplatast Tosilate has demonstrated significant therapeutic potential. Research has examined both treatment and prophylactic applications of this compound in asthma management.
Efficacy in Experimental Asthma Models
In mouse models of chronic asthma, treatment with Suplatast Tosilate has shown remarkable effectiveness in improving all histopathological parameters . These improvements reflect the drug's ability to modulate the underlying inflammatory processes driving asthmatic responses.
Interestingly, while treatment administration demonstrated clear benefits, prophylactic use of Suplatast Tosilate alone proved ineffective. Furthermore, combining prophylaxis with treatment showed no additional benefits over treatment alone . This finding has important implications for clinical application strategies.
Long-term Monotherapy in Mild Atopic Asthma
This two-year study revealed that Suplatast Tosilate produced improvements in several key parameters that were comparable to those achieved with fluticasone (200 μg/day):
-
Peak expiratory flow (PEF) rate
-
Forced expiratory volume in 1 second (FEV1)
-
Symptom diary scales
-
Frequency of β2 stimulant inhalation
-
Sputum eosinophil cationic protein (ECP) levels
-
Exhaled nitric oxide concentration
-
Airway hyper-responsiveness
Comparative Efficacy with Standard Treatments
The long-term clinical study comparing Suplatast Tosilate with fluticasone provides valuable insights into the comparative efficacy of these treatments.
Pulmonary Function and Symptom Improvement
Table 1: Comparative Efficacy in Key Clinical Parameters (Based on 2-Year Study Results)
Parameter | Suplatast Tosilate | Fluticasone | Significance between groups |
---|---|---|---|
PEF Improvement | Significant increase | Significant increase | No significant difference |
FEV1 Improvement | Significant increase | Significant increase | No significant difference |
Symptom Diary Scale | Significant decrease | Significant decrease | No significant difference |
β2 Stimulant Use | Decreased | Decreased | No significant difference |
Airway Hyper-responsiveness | Improved | Improved | Similar improvement |
Immunological Parameters
While both treatments showed similar effects on many parameters, Suplatast Tosilate demonstrated unique benefits in certain immunological markers:
This differential effect suggests that Suplatast Tosilate may offer additional immunomodulatory benefits beyond those provided by inhaled corticosteroids, potentially addressing underlying immunological dysregulation more directly.
Inflammatory Markers
Table 2: Changes in Inflammatory and Immunological Parameters
Parameter | Suplatast Tosilate | Fluticasone |
---|---|---|
Sputum ECP Level | Significant decrease (p = 0.0016 at 24 months) | Significant decrease (p = 0.0014 at 24 months) |
Serum ECP Level | Significant decrease (p = 0.0054 at 24 months) | No significant change |
Total IgE Antibody Titer | Significant decrease (p = 0.0189 at 24 months) | No significant change |
Exhaled Nitric Oxide | Significant decrease | Significant decrease |
Peripheral Blood Eosinophil % | No significant change | No significant change |
Research on Treatment vs. Prophylaxis
Studies examining both treatment and prophylactic applications of Suplatast Tosilate have yielded important insights about its optimal clinical utilization.
Treatment Efficacy
Research in mouse models of chronic asthma clearly established that Suplatast Tosilate is effective as a treatment intervention, with significant improvements observed across all histopathological parameters compared to vehicle control groups .
Prophylactic Limitations
Interestingly, the same research revealed clear limitations to prophylactic application. When used solely as a preventive measure, Suplatast Tosilate showed no significant differences compared to vehicle control groups . This finding suggests that the compound's mechanisms may be more effective in addressing active inflammatory processes rather than preventing their initial development.
Combined Approach
The research also examined a combined approach of prophylaxis plus treatment with Suplatast Tosilate. While this combined approach did show significant improvements compared to vehicle control, these improvements were comparable to those achieved with treatment alone . This suggests no additive benefit to prophylactic administration when treatment is already being provided.
Table 3: Efficacy of Treatment vs. Prophylaxis with Suplatast Tosilate
Application Method | Efficacy on Histopathological Parameters | Statistical Significance |
---|---|---|
Treatment | Significant improvement | Yes (vs. vehicle control) |
Prophylaxis only | No significant improvement | No (vs. vehicle control) |
Prophylaxis + Treatment | Significant improvement | Yes (vs. vehicle control) |
Added benefit of Prophylaxis to Treatment | No additional improvement | No |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume